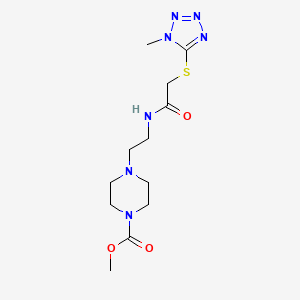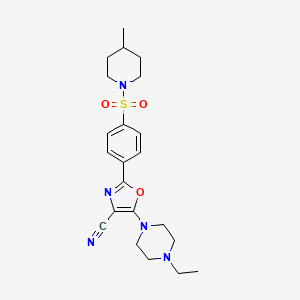![molecular formula C23H28N4O4 B2815368 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide CAS No. 1005303-42-3](/img/structure/B2815368.png)
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups including an ether group (ethoxy), a pyrimidine group (a heterocyclic aromatic ring), and an amide group (mesitylacetamide). These functional groups could potentially give the compound a variety of interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the pyrimidine ring might be formed through a condensation reaction, while the ether and amide groups could be added through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The pyrimidine ring is aromatic, which means it is particularly stable and may influence the reactivity of the compound .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the ether, amide, and pyrimidine groups. For example, the ether group might make the compound susceptible to reactions with strong acids, while the amide group could potentially participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ether and amide groups might make it polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Biological Activities
This compound is a part of a broader category of chemical entities known for their significant roles in the synthesis of pyrido[2,3-d]pyrimidines and related heterocyclic compounds, which have been extensively studied for their potential biological activities. Research spanning several decades has focused on synthesizing and evaluating various analogues within this chemical class for their anticancer, antimicrobial, and antiviral properties.
Anticancer and Antifolate Activities : The synthesis of 5-deaza analogues of aminopterin and folic acid derivatives demonstrates significant anticancer activity in vitro and in vivo, highlighting the potential of pyrido[2,3-d]pyrimidine derivatives as chemotherapeutic agents. These compounds undergo complex synthetic routes to explore their bioactivity, particularly their interaction with biological targets relevant to cancer treatment (T. Su et al., 1986).
Antimicrobial and Antifungal Properties : The development of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, showcases their application in combating microbial infections. These synthesized compounds have displayed good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid, indicating their potential as antimicrobial agents (A. Hossan et al., 2012).
Antiviral Efficacy : Investigating dual inhibitors for thymidylate synthase and dihydrofolate reductase, researchers have synthesized derivatives that show promise as antitumor agents with potential antiviral applications. These efforts underscore the importance of structural modifications, such as C9-methyl substitution, in enhancing the biological activity of pyrido[2,3-d]pyrimidine derivatives against various viral infections (A. Gangjee et al., 2007).
Novel Heterocyclic Compounds : The exploration of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems for their potential biological activities has led to the synthesis of compounds with varied applications. This research is indicative of the ongoing efforts to expand the chemical space of pyrido[2,3-d]pyrimidine derivatives for potential therapeutic uses (E. A. Bakhite et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-7-16-11-24-21-18(20(16)31-8-2)22(29)27(23(30)26(21)6)12-17(28)25-19-14(4)9-13(3)10-15(19)5/h9-11H,7-8,12H2,1-6H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQCWVFOSUZCCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2815296.png)
![2-(2-(4-(2-phenoxyethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2815299.png)
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)



![1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2815304.png)
![6-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2815307.png)
![methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2815308.png)